What is SUPERDEX 200 size exclusion chromatography?
What is SUPERDEX 200 size exclusion chromatography?
An In-depth Technical Guide to SUPERDEX 200 Size Exclusion Chromatography
Superdex 200 is a widely utilized size exclusion chromatography (SEC) medium designed for the high-resolution separation and analysis of biomolecules. It is particularly well-suited for the purification and characterization of proteins, including monoclonal antibodies (mAbs), and for studying protein complexes and aggregates.[1][2] The medium is a composite of cross-linked agarose and dextran, a matrix that combines the excellent separation properties of dextran with the chemical and physical stability of agarose.[3][4] This results in a resin with outstanding selectivity, high resolution, and low non-specific interactions, permitting high recovery of biological materials.[1][3]
Superdex 200 is available in several formats, most notably the "Increase" series for high-performance analytical and small-scale preparative work, and the "Prep Grade" for larger, preparative-scale purifications.[2][5] The Superdex 200 Increase resin features a smaller, more rigid bead with a median particle size of 8.6 µm, which delivers higher resolution and allows for faster run times compared to the original Superdex 200.[1][2][6]
Principle of Separation
Size exclusion chromatography separates molecules based on their hydrodynamic volume (size and shape in solution).[1][2] The stationary phase consists of porous beads. As the mobile phase flows through the column, molecules larger than the pores are excluded and travel in the interstitial volume, eluting first. Smaller molecules can enter the pores to varying extents, increasing their path length and causing them to elute later.
Resin and Column Specifications
Superdex 200 resins are designed for different scales and purposes. The "Increase" series is ideal for high-resolution analytical work and small-scale purification, while the "Prep Grade" is suited for scaling up.[5][7]
Superdex 200 Increase Column Specifications
The Superdex 200 Increase columns offer improved resolution and reduced run times for both preparative and analytical applications.[1][2] They are packed in biocompatible glass columns to allow for visual inspection of the packed bed.[2]
| Column | Bed Dimensions (mm) | Bed Volume | Particle Size (Median) | Fractionation Range (Globular Proteins, Mᵣ) | Recommended Flow Rate (mL/min) | Max Pressure | Primary Application |
| Superdex 200 Increase 10/300 GL | 10 × 300 | ~24 mL | 8.6 µm | 10,000 – 600,000 | 0.25 – 0.75 | 3.0 MPa (435 psi) | High-resolution analysis & small-scale (mg) purification.[1][4] |
| Superdex 200 Increase 5/150 GL | 5 × 150 | ~3 mL | 8.6 µm | 10,000 – 600,000 | 0.15 – 0.45 | 5.0 MPa (725 psi) | Rapid purity checks and screening.[1][8] |
| Superdex 200 Increase 3.2/300 | 3.2 x 300 | ~2.4 mL | 8.6 µm | 10,000 – 600,000 | 0.02 – 0.1 | 5.0 MPa (725 psi) | High-resolution analysis with limited sample amounts (µg).[1][2] |
Superdex 200 Prep Grade Specifications
This grade is designed for preparative purification and easy scale-up.[3][5]
| Property | Specification |
| Matrix | Composite of cross-linked agarose and dextran.[3] |
| Average Particle Size | 34 µm (approx.) |
| Fractionation Range (Globular Proteins, Mᵣ) | 10,000 – 600,000.[5] |
| pH Stability (Operational) | 3 – 12.[4] |
| pH Stability (Cleaning-in-Place) | 1 – 14.[4] |
| Primary Application | Preparative purification and industrial scale-up.[3][5] |
Experimental Protocols
A successful SEC experiment requires careful column preparation, sample handling, and maintenance. The following protocols are generalized for use with ÄKTA™ or similar chromatography systems.[2][9]
Column Preparation and First-Time Use
-
System Purge : Ensure the chromatography system is thoroughly purged with the mobile phase (eluent) to remove any air and previous solutions.
-
Remove Storage Solution : The column is typically delivered in 20% ethanol.[4] Before first-time use, wash the column with at least 2 column volumes (CV) of degassed, filtered water.[10][11]
-
Set Pressure Limits : To protect the column, set the maximum pressure alarm on the system to the value specified for the column (see table above).[10]
-
Equilibration : Equilibrate the column with at least 2 CV of the chosen eluent at the intended flow rate until the UV baseline is stable.[10][11] For most proteins, a buffer of 0.05 M sodium phosphate, 0.15 M NaCl, pH 7.4 is a good starting point.[12]
Sample Preparation and Application
-
Sample Preparation : Dissolve the sample in the same eluent used for equilibration. To prevent column clogging and improve results, filter the sample through a 0.22 µm filter or centrifuge at 10,000 x g for 10 minutes.[4][10]
-
Sample Concentration : Protein concentration can be up to 50 mg/mL, but for the highest resolution, concentrations below 10 mg/mL are recommended.[10][12]
-
Sample Volume : For optimal resolution, the applied sample volume should be between 0.5% and 2% of the total column volume.[11] For a 10/300 GL column (24 mL volume), this corresponds to a sample volume of 120–480 µL.[4][11]
Elution and Data Collection
-
Elution : Perform an isocratic elution using 1 to 1.5 CV of the eluent.
-
Flow Rate : Use the recommended flow rate for the specific column to balance resolution and run time.[4] For example, a flow rate of 0.45 ml/min for the 5/150 GL column provides a good separation of MAb monomers and dimers in about 8 minutes.[1]
-
Detection : Monitor the column eluate using a UV detector, typically at 280 nm for proteins.[1]
Column Cleaning and Maintenance
Regular cleaning prevents the buildup of contaminants and maintains column performance.
-
Regular Cleaning (In-Place) : After 10-20 runs, or as needed, perform a cleaning-in-place (CIP) cycle. Wash the column with 1-2 CV of 0.5 M NaOH, followed immediately by rinsing with water and then at least 2 CV of eluent until the pH and UV baseline are stable.[4][11]
-
Removing Severe Contamination : For strongly adsorbed hydrophobic proteins, a reversed-flow wash with 1 M NaOH or 30% isopropanol may be necessary.[11]
-
Long-Term Storage : For storage longer than two days, wash the column with 2 CV of water and then equilibrate with 2 CV of 20% ethanol.[4]
Applications in Research and Drug Development
Superdex 200 is a versatile tool in biopharmaceutical development, from initial characterization to quality control.
-
Protein Purification : It is often used as a final "polishing" step in a purification workflow to separate the target protein from remaining impurities and aggregates.[1][13][14]
-
Aggregate and Fragment Analysis : A critical application in drug development is the analysis of monoclonal antibody (MAb) homogeneity.[1] SEC with Superdex 200 can accurately separate and quantify monomers from aggregates and fragments, which is a key quality attribute for therapeutic proteins.[1][15]
-
Molecular Weight Estimation : By running a set of protein standards with known molecular weights, a calibration curve can be generated to estimate the molecular weight of an unknown protein.
-
Study of Complex Formation : The technique can be used to study non-covalent protein-protein or protein-ligand interactions by observing shifts in elution volume upon complex formation.[1][2]
-
Formulation and Stability Studies : Superdex 200 is used to assess the stability of a biopharmaceutical product under different buffer conditions or stress factors by monitoring the formation of aggregates over time.[15]
-
Detergent Screening for Membrane Proteins : For structural biology, SEC can rapidly screen different detergents to find conditions that yield monodisperse, stable membrane protein preparations suitable for crystallization.[1]
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. b3p.it.helsinki.fi [b3p.it.helsinki.fi]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. selectscience.net [selectscience.net]
- 7. Superdex 200 increases size exclusion chromatography columns for higher resolution separation in shorter timescales | Drug Discovery News [drugdiscoverynews.com]
- 8. capitolscientific.com [capitolscientific.com]
- 9. GE Healthcare Launches Superdex™ 200 | Technology Networks [technologynetworks.com]
- 10. tpsbl.nsrrc.org.tw [tpsbl.nsrrc.org.tw]
- 11. Performing a Separation with Superdex [sigmaaldrich.com]
- 12. gels.yilimart.com [gels.yilimart.com]
- 13. Overexpression and Purification of Human Cis-prenyltransferase in Escherichia coli [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of Superdex™ 200 Increase size exclusion chromatography columns for screening of mAb aggregates | Separation Science [sepscience.com]
